molecular formula C22H16FN3O2 B2821039 2-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 906149-62-0

2-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Cat. No. B2821039
CAS RN: 906149-62-0
M. Wt: 373.387
InChI Key: IJGITIQFVYPSMT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .


Synthesis Analysis

The synthesis of this compound has been reported in the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen . The newly-obtained bio-functional hybrid compound was fully characterized via 1H, 13C NMR, UV, and mass spectral data .


Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

The compound was synthesized through a two-step substitution reaction . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, N-Methylbenzamide has a boiling point of 167 °C/11 mmHg (lit.), a melting point of 76-78 °C (lit.), and is soluble in ethanol: 50 mg/mL, clear, yellow-green .

Scientific Research Applications

Antimicrobial Applications

Novel fluorine-containing derivatives, including compounds similar to 2-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, have been synthesized and evaluated for their antimicrobial potential. For instance, Desai et al. (2013) synthesized fluorine-containing 5-arylidene derivatives bearing quinazolinone and 4-thiazolidinone motifs, showcasing significant in vitro antimicrobial potency against both Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Vaghani, & Shihora, 2013). Similarly, Patel and Patel (2010) developed fluoroquinolone-based 4-thiazolidinones, indicating their potential for antimicrobial applications (Patel & Patel, 2010).

Imaging Applications

Fluorine-18-labeled benzamide analogues, closely related to this compound, have been synthesized for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). Tu et al. (2007) demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, indicating their suitability for imaging applications (Tu et al., 2007).

Chemical Modification and Drug Development

The compound and its derivatives have also been explored as precursors for chemical modifications aimed at developing novel pharmacologically active agents. For example, Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, demonstrating the synthetic potential of fluorinated benzamide derivatives in producing pharmacologically relevant compounds (Wu et al., 2017).

Safety and Hazards

N-Methylbenzamide, a compound with a similar structure, has been classified as Acute Tox. 4 Oral according to the GHS classification system . This suggests that it may be harmful if swallowed .

properties

IUPAC Name

2-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c1-14-24-20-9-5-3-7-18(20)22(28)26(14)16-12-10-15(11-13-16)25-21(27)17-6-2-4-8-19(17)23/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGITIQFVYPSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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